3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline
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Overview
Description
3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline is a versatile organic compound characterized by the presence of bromine, fluorine, and methoxyethoxy groups attached to an aniline core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5-fluoroaniline as the starting material.
Reaction Steps: The compound undergoes a nucleophilic substitution reaction where the aniline nitrogen is protected, and the methoxyethoxy group is introduced using 2-methoxyethanol under acidic conditions.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The compound can be oxidized to form various derivatives, including quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the bromine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Various substituted anilines.
Scientific Research Applications
3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
3-Bromo-5-fluoroaniline: Lacks the methoxyethoxy group.
3-Fluoro-2-methoxyaniline: Lacks the bromine atom.
2-(2-Methoxyethoxy)aniline: Lacks both bromine and fluorine atoms.
Uniqueness: 3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline is unique due to the combination of bromine, fluorine, and methoxyethoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new materials and therapeutic agents.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2/c1-13-2-3-14-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDIDIHHGZHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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